molecular formula C21H32N2O5S B13762264 Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- CAS No. 65907-32-6

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)-

Cat. No.: B13762264
CAS No.: 65907-32-6
M. Wt: 424.6 g/mol
InChI Key: WFWZHEUYUFPXRQ-UHFFFAOYSA-N
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Description

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with various functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

    Functional Group Modifications: Introduction of the dihydro, dimethyl, and other substituents through various organic reactions such as alkylation, acylation, and thiolation.

    Final Coupling Reactions: The attachment of the N-methyl-N-heptyloxycarbonylaminothio and N-methylcarbamoyloxy groups may involve carbamate and thiocarbamate formation reactions under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

    Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids to affect gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2,3-Dihydrobenzofuran: A reduced form of benzofuran.

    Dimethylbenzofuran: Benzofuran with methyl substituents.

Uniqueness

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- is unique due to its specific functional groups, which may impart distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

CAS No.

65907-32-6

Molecular Formula

C21H32N2O5S

Molecular Weight

424.6 g/mol

IUPAC Name

heptyl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate

InChI

InChI=1S/C21H32N2O5S/c1-6-7-8-9-10-14-26-19(24)22(4)29-23(5)20(25)27-17-13-11-12-16-15-21(2,3)28-18(16)17/h11-13H,6-10,14-15H2,1-5H3

InChI Key

WFWZHEUYUFPXRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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